![molecular formula C21H11FN2O2 B2799997 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one CAS No. 670266-42-9](/img/structure/B2799997.png)
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one
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Overview
Description
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized through various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant properties and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments include its ability to inhibit the activity of various enzymes and induce apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of anti-inflammatory and antioxidant drugs. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Future Directions
There are many future directions for the use of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one in scientific research. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the development of more potent anti-cancer drugs based on this compound. Additionally, the development of fluorescent probes for biological imaging using this compound is a promising direction. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized through various methods, including the condensation of 2-fluorobenzoyl chloride with dibenzo[cd,g]indazole-6,11-dione in the presence of a base. Another method involves the reaction of 2-fluorobenzoic acid with dibenzo[cd,g]indazole-6,11-dione in the presence of a coupling agent. The synthesized compound can be further purified through recrystallization.
Scientific Research Applications
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has shown promising results in various scientific research applications. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been found to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. Additionally, it has been used in the development of fluorescent probes for biological imaging.
properties
IUPAC Name |
14-(2-fluorobenzoyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11FN2O2/c22-16-10-4-3-8-14(16)21(26)24-17-11-5-9-15-18(17)19(23-24)12-6-1-2-7-13(12)20(15)25/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBFRVGRORNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one |
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